[4-[4-(3,5-Difluorophenyl)triazol-1-yl]piperidin-1-yl]-(1,2-oxazol-3-yl)methanone
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Overview
Description
[4-[4-(3,5-Difluorophenyl)triazol-1-yl]piperidin-1-yl]-(1,2-oxazol-3-yl)methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a triazole ring, a piperidine ring, and an oxazole ring, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-[4-(3,5-Difluorophenyl)triazol-1-yl]piperidin-1-yl]-(1,2-oxazol-3-yl)methanone typically involves multiple steps, including the formation of the triazole, piperidine, and oxazole rings. Common synthetic routes may involve:
Formation of the Triazole Ring: This can be achieved through a cycloaddition reaction between an azide and an alkyne.
Formation of the Piperidine Ring: This step may involve the hydrogenation of a pyridine derivative.
Formation of the Oxazole Ring: This can be synthesized via a cyclization reaction involving an amino alcohol and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and facilitate reactions.
Temperature and Pressure: Control of temperature and pressure to ensure optimal reaction conditions.
Chemical Reactions Analysis
Types of Reactions
[4-[4-(3,5-Difluorophenyl)triazol-1-yl]piperidin-1-yl]-(1,2-oxazol-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxazole derivatives, while reduction could lead to modified piperidine or triazole rings.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.
Biology
In biological research, [4-[4-(3,5-Difluorophenyl)triazol-1-yl]piperidin-1-yl]-(1,2-oxazol-3-yl)methanone can be used to study enzyme interactions and protein binding due to its ability to form stable complexes with biological molecules.
Medicine
This compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of [4-[4-(3,5-Difluorophenyl)triazol-1-yl]piperidin-1-yl]-(1,2-oxazol-3-yl)methanone involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The piperidine and oxazole rings can also participate in binding interactions, affecting the compound’s overall activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
[4-(3,5-Difluorophenyl)-1H-1,2,3-triazole]: Shares the triazole ring but lacks the piperidine and oxazole rings.
[1-(3,5-Difluorophenyl)piperidine]: Contains the piperidine ring but lacks the triazole and oxazole rings.
[1,2-Oxazole-3-carboxylic acid]: Features the oxazole ring but lacks the triazole and piperidine rings.
Uniqueness
The uniqueness of [4-[4-(3,5-Difluorophenyl)triazol-1-yl]piperidin-1-yl]-(1,2-oxazol-3-yl)methanone lies in its combination of three distinct rings, which provides a versatile platform for various chemical reactions and applications. This combination allows for unique interactions with biological targets and chemical reagents, making it a valuable compound in multiple fields.
Properties
IUPAC Name |
[4-[4-(3,5-difluorophenyl)triazol-1-yl]piperidin-1-yl]-(1,2-oxazol-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F2N5O2/c18-12-7-11(8-13(19)9-12)16-10-24(22-20-16)14-1-4-23(5-2-14)17(25)15-3-6-26-21-15/h3,6-10,14H,1-2,4-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQNVILANTIYFLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C=C(N=N2)C3=CC(=CC(=C3)F)F)C(=O)C4=NOC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F2N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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